(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a benzothiazole-2(3H)-ylidene core fused with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. The Z-configuration of the imine group (C=N) is critical for its stereochemical properties, influencing molecular interactions and stability. The substituents—a 2-ethoxyethyl group at position 3 of the benzothiazole ring and 5,6-dimethoxy groups—enhance solubility and modulate electronic effects.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-28-10-9-24-14-11-17(26-2)18(27-3)12-20(14)31-22(24)23-21(25)19-13-29-15-7-5-6-8-16(15)30-19/h5-8,11-12,19H,4,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSAKVYNEXJIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, identified by its CAS number 895457-99-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is C21H21N3O4S2, with a molecular weight of 443.5 g/mol. The structural features include a benzothiazole core substituted with ethoxyethyl and dimethoxy groups, contributing to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4S2 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 895457-99-5 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Benzothiazole derivatives have been shown to exhibit a range of mechanisms including:
- Antioxidant Activity : The presence of methoxy and ethoxy groups enhances the compound's ability to scavenge free radicals.
- Antimicrobial Properties : Studies indicate that benzothiazole derivatives can inhibit the growth of various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against cancer cell lines. The mechanism involves apoptosis induction through caspase activation.
- Antimicrobial Efficacy : Research has shown that this compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard agar dilution methods.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study conducted by researchers at a leading university, this compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent antitumor activity.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results showed that the compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxine-Carboxamide Derivatives
- (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 868376-72-1): Structural Differences: The allyl group at position 3 and a single methoxy group at position 4 on the benzothiazole ring contrast with the target compound’s 2-ethoxyethyl and 5,6-dimethoxy substituents. However, the absence of 5,6-dimethoxy groups likely diminishes electron-donating effects, altering reactivity . Data: Molecular weight = 382.4 g/mol; Formula = C20H18N2O4S. No physicochemical data (e.g., melting point) are reported .
Benzothiazole-3-Carboxamide Derivatives ()
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share the benzothiazole-carboxamide backbone but differ in substituents and ring systems:
- Key Differences: The 4-oxo-thiazolidin-3-yl group replaces the benzodioxine ring, introducing a five-membered heterocycle with variable aryl substituents (e.g., chlorophenyl, difluorophenyl). These compounds exhibit moderate synthetic yields (37–70%) in ethanol, influenced by electron-withdrawing substituents (e.g., chloro groups) that may deactivate intermediates .
- Analytical Data: IR peaks for 4g: C=O stretches at ~1700 cm⁻¹ (carboxamide) and ~1650 cm⁻¹ (thiazolidinone). ¹H NMR: Aromatic protons appear at δ 7.2–8.1 ppm, with distinct shifts for para-substituted chlorophenyl groups .
Thiadiazole-Fused Derivatives ()
- N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Structural Contrast: Replaces the benzothiazole ring with a thiadiazole system and incorporates a dimethylamino-acryloyl group. Properties: Higher thermal stability (mp 200°C) due to extended conjugation. IR shows dual C=O stretches at 1690 and 1638 cm⁻¹. Mass spectrometry reveals a base peak at m/z 105 (benzamide fragment) .
- Synthetic Yields : Thiadiazole derivatives often achieve higher yields (e.g., 82% for 4g) compared to benzothiazole analogs, likely due to favorable cyclization kinetics .
Key Research Findings and Trends
Substituent Effects :
- Electron-donating groups (e.g., methoxy, ethoxyethyl) on benzothiazole enhance solubility but may reduce electrophilic reactivity.
- Bulky substituents (e.g., 2-ethoxyethyl) can lower synthetic yields due to steric effects, as seen in benzothiazole-carboxamide derivatives (e.g., 45% yield for 4l in ) .
Stereochemical Considerations :
- The Z-configuration in the target compound is critical for maintaining planar geometry, which facilitates π-π stacking interactions in supramolecular systems. This aligns with broader principles of chirality impacting bioactivity, as highlighted in .
Analytical Signatures :
- Benzodioxine-carboxamides exhibit distinct IR peaks for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹), while thiadiazoles show split C=O stretches due to conjugated systems .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide and its analogs?
- Methodological Answer : The compound can be synthesized via condensation of functionalized benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine precursors. Ethanol or acetonitrile are common solvents for such reactions, with yields optimized by adjusting substituent reactivity and reaction time (e.g., 60–70% yields for similar benzothiazole derivatives in ethanol) . Flash chromatography (e.g., ethyl acetate/hexane) is recommended for purification . Key steps include monitoring reaction progress via TLC and characterizing intermediates using -NMR and IR spectroscopy .
Q. How can the stereochemical configuration (Z/E) of the imine moiety in this compound be confirmed?
- Methodological Answer : The Z-configuration can be determined using -NMR NOE experiments to detect spatial proximity between the ethoxyethyl group and adjacent protons. X-ray crystallography is the gold standard for unambiguous confirmation, as demonstrated for structurally related N-substituted thioacetamides . Computational modeling (e.g., DFT) may supplement experimental data to predict stability trends between Z/E isomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identify carbonyl (C=O, ~1670 cm) and thiazole ring vibrations (~1540 cm) .
- -/-NMR : Assign methoxy (~δ 3.8–4.0 ppm), ethoxyethyl (δ 1.2–1.4 ppm for CH), and dihydrodioxine protons (δ 4.2–4.5 ppm) .
- Mass spectrometry (FAB/ESI) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]) .
Advanced Research Questions
Q. How can reaction pathways for heterocyclization involving this compound be optimized to minimize byproducts?
- Methodological Answer : Use kinetic studies (e.g., -NMR time-course analysis) to identify intermediates and optimize conditions (e.g., sulfuric acid for cyclization ). Adjust stoichiometry of reagents like Lawesson’s reagent or PS to suppress undesired thioamide formation . Co-crystallization of intermediates (e.g., with acetic acid) aids in isolating reactive species for X-ray analysis .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer : Perform molecular docking studies against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) . QSAR models can correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures) be resolved?
- Methodological Answer : Cross-validate data using multiple techniques:
- Compare experimental -NMR shifts with DFT-calculated chemical shifts .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., dihydrodioxine protons) .
- Revisit synthetic steps if crystallography reveals unexpected conformations (e.g., rotational isomerism) .
Q. What strategies are effective for evaluating the environmental fate of this compound?
- Methodological Answer : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light). Analyze degradation products via LC-MS/MS and assess ecotoxicity using model organisms (e.g., Daphnia magna) . Bioconcentration factors (BCF) can be estimated using logP values derived from HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
